molecular formula C11H13BO2 B14679912 2-Cyclopentyl-1,3,2-benzodioxaborole CAS No. 32999-14-7

2-Cyclopentyl-1,3,2-benzodioxaborole

Cat. No.: B14679912
CAS No.: 32999-14-7
M. Wt: 188.03 g/mol
InChI Key: ZGSKXTVUXICLKU-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C11H13BO2 It is characterized by a benzodioxaborole core structure substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1,3,2-benzodioxaborole typically involves the reaction of cyclopentylboronic acid with catechol under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as toluene, and the mixture is heated to facilitate the formation of the benzodioxaborole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions include boronic acids, borate esters, alcohols, and substituted benzodioxaboroles.

Scientific Research Applications

2-Cyclopentyl-1,3,2-benzodioxaborole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to investigate its role in drug development, particularly in designing boron-containing pharmaceuticals.

    Industry: It finds applications in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1,3,2-benzodioxaborole exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where it transfers an organic group to a palladium catalyst. In biological systems, the boron atom can interact with biomolecules, potentially disrupting cellular processes or enhancing therapeutic effects.

Comparison with Similar Compounds

  • 2-Phenyl-1,3,2-benzodioxaborole
  • 2-Methyl-1,3,2-benzodioxaborole
  • 2-Octyl-1,3,2-benzodioxaborole

Comparison: 2-Cyclopentyl-1,3,2-benzodioxaborole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications, such as in sterically demanding catalytic reactions or in the design of boron-containing drugs with enhanced stability and bioavailability.

Properties

CAS No.

32999-14-7

Molecular Formula

C11H13BO2

Molecular Weight

188.03 g/mol

IUPAC Name

2-cyclopentyl-1,3,2-benzodioxaborole

InChI

InChI=1S/C11H13BO2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2

InChI Key

ZGSKXTVUXICLKU-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C3CCCC3

Origin of Product

United States

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